Product packaging for 2-(Oxan-2-yl)propan-2-amine hydrochloride(Cat. No.:)

2-(Oxan-2-yl)propan-2-amine hydrochloride

Cat. No.: B13456707
M. Wt: 179.69 g/mol
InChI Key: FEFRUZOYXGOKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amine-Containing Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Amine-containing heterocycles are particularly significant as they form the structural core of a multitude of biologically active molecules, including many pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the heterocyclic ring or as a substituent imparts basicity and nucleophilicity to the molecule, enabling a wide range of chemical transformations and biological interactions.

The tetrahydropyran (B127337) (oxane) ring is a common motif in numerous natural products and is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The incorporation of an amine group onto this scaffold, as seen in 2-(Oxan-2-yl)propan-2-amine (B1432574) hydrochloride, creates a molecule with the potential for diverse applications, combining the structural features of both a heterocyclic ether and a primary amine.

Significance and Research Rationale of Tetrahydropyran-Substituted Amines

Tetrahydropyran (THP) derivatives are integral to organic and medicinal chemistry due to their prevalence in natural products and bioactive molecules with a wide array of biological activities. nih.gov The rationale for the extensive research into tetrahydropyran-substituted amines stems from their potential to interact with biological targets in a specific and potent manner.

The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor, while the amine substituent can serve as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. This dual functionality makes these compounds attractive for drug discovery. For instance, aryl amino-THPs have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov The development of efficient synthetic methodologies to create diverse libraries of THP-substituted amines is a continuous focus of research, aiming to explore their full therapeutic potential. nih.gov

Overview of Related Oxane and Isopropylamine (B41738) Derivatives in Chemical Research

The structural components of 2-(Oxan-2-yl)propan-2-amine hydrochloride, the oxane ring and the isopropylamine side chain, are both well-represented in chemical research.

Oxane Derivatives: The synthesis of substituted tetrahydropyrans is a well-established area of organic synthesis. Common strategies include the Prins cyclization, intramolecular hydroalkoxylation of unsaturated alcohols, and hetero-Diels-Alder reactions. organic-chemistry.org The development of stereoselective methods is of particular importance, as the spatial arrangement of substituents on the tetrahydropyran ring can significantly impact biological activity.

Isopropylamine Derivatives: Isopropylamine and its derivatives are common building blocks in the synthesis of pharmaceuticals and agrochemicals. The isopropyl group can influence a molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of these two moieties in compounds like this compound represents a strategic approach in medicinal chemistry to generate novel chemical entities with potentially valuable biological activities. Research into such hybrid molecules often focuses on exploring new synthetic routes and evaluating their structure-activity relationships against various biological targets.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₂₀ClNO
Molecular Weight 193.71 g/mol
CAS Number 1384582-33-5
Canonical SMILES CC(C)(CN)C1CCCCO1.Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO B13456707 2-(Oxan-2-yl)propan-2-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-(oxan-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h7H,3-6,9H2,1-2H3;1H

InChI Key

FEFRUZOYXGOKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCO1)N.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Oxan 2 Yl Propan 2 Amine Hydrochloride

Retrosynthetic Analysis of the 2-(Oxan-2-yl)propan-2-amine (B1432574) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For the 2-(oxan-2-yl)propan-2-amine scaffold, the primary disconnection points are the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bond connecting the propan-2-amine moiety to the oxane ring.

C-N Bond Disconnection: This is a common and logical disconnection for amines. This approach suggests that the target amine can be synthesized from a corresponding electrophile, such as a halide or a carbonyl group at the 2-position of the propane chain, and a nitrogen source like ammonia. This leads to strategies such as amine alkylation or reductive amination.

C-C Bond Disconnection: Disconnecting the bond between the oxane ring and the propan-2-amine group reveals a 2-substituted oxane synthon and an acetone-derived synthon. This suggests a synthetic strategy involving the formation of this C-C bond, for instance, through a Grignard reaction between a 2-grignard reagent of tetrahydropyran (B127337) and acetone, followed by conversion of the resulting tertiary alcohol to the amine.

These disconnections form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes to 2-(Oxan-2-yl)propan-2-amine Hydrochloride

Several direct synthetic methodologies can be employed to construct the 2-(oxan-2-yl)propan-2-amine molecule, followed by the formation of its hydrochloride salt.

Amine Alkylation Approaches

Amine alkylation involves the reaction of an amine with an alkyl halide. In this case, ammonia or a protected form of ammonia can be used as the nucleophile to react with a suitable electrophile, 2-halo-2-(oxan-2-yl)propane.

A primary challenge with direct alkylation of ammonia is the potential for overalkylation, leading to the formation of secondary and tertiary amines as byproducts. To circumvent this, a large excess of ammonia can be used to favor the formation of the primary amine.

Table 1: Proposed Amine Alkylation Route

Step Reactants Reagents and Conditions Product
1 2-(Oxan-2-yl)propan-2-ol HBr or HCl 2-Bromo-2-(oxan-2-yl)propane or 2-Chloro-2-(oxan-2-yl)propane

Reductive Amination Strategies Involving Oxane Precursors

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. nih.gov This approach involves the reaction of a ketone or aldehyde with an amine, in this case, ammonia, to form an intermediate imine, which is then reduced to the desired amine. wikipedia.org

A key precursor for this route is 2-acetyl-tetrahydropyran. The reaction with ammonia forms an imine in situ, which is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. harvard.edu Sodium triacetoxyborohydride is often preferred due to its selectivity and milder reaction conditions. harvard.edu

Table 2: Reductive Amination Route

Step Reactant Reagents and Conditions Product

Multi-component Reactions for Constructing the Carbon Skeleton

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. While a specific MCR for the direct synthesis of 2-(oxan-2-yl)propan-2-amine is not prominently documented, a plausible strategy could involve a variation of the Passerini or Ugi reaction. For instance, a Passerini-type reaction could theoretically involve tetrahydropyran-2-carbaldehyde, an isocyanide, and a suitable acid to construct the core skeleton, which would then require subsequent functional group transformations to yield the target amine. However, this approach is more complex and less direct than the previously mentioned methods.

Formation of the Hydrochloride Salt

Once the free base, 2-(oxan-2-yl)propan-2-amine, is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

Synthesis of 2-Acetyl-tetrahydropyran: This key intermediate for the reductive amination route can be prepared through several methods. One common approach is the oxidation of the corresponding secondary alcohol, 1-(oxan-2-yl)ethan-1-ol. Another route involves the Grignard reaction of 2-bromotetrahydropyran with acetaldehyde, followed by oxidation of the resulting alcohol.

Synthesis of 2-(Oxan-2-yl)propan-2-ol: This tertiary alcohol is a precursor for the amine alkylation route. It can be synthesized via the Grignard reaction of 2-bromotetrahydropyran with acetone. harvard.edu The Grignard reagent, 2-(magnesiobromo)oxane, is prepared from 2-bromotetrahydropyran and magnesium metal in an ethereal solvent. This is then reacted with acetone, followed by an acidic workup to yield the desired tertiary alcohol.

Table 3: Synthesis of 2-(Oxan-2-yl)propan-2-ol via Grignard Reaction

Step Reactants Reagents and Conditions Product
1 2-Bromotetrahydropyran Magnesium (Mg), Diethyl ether (anhydrous) 2-(Magnesiobromo)oxane (Grignard reagent)

Synthesis of 2-Bromotetrahydropyran: This is a crucial starting material for the Grignard-based approaches. It can be prepared from dihydropyran by reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or by the addition of hydrogen bromide (HBr) to dihydropyran.

Preparation of Functionalized Oxane Derivatives

The synthesis of the target amine hydrochloride necessitates the preparation of a key intermediate, 2-acetyltetrahydropyran. This functionalized oxane derivative serves as the electrophilic precursor to the final product. Various synthetic routes can be employed for its preparation, often starting from commercially available materials.

One common approach involves the manipulation of dihydropyran. For instance, the reaction of 2-lithio-2-methyl-1,3-dithiane with an appropriate electrophile followed by deprotection can yield the desired acetyl group at the 2-position of the tetrahydropyran ring. Another strategy could involve the oxidation of a corresponding secondary alcohol, 1-(oxan-2-yl)ethan-1-ol, to the ketone.

Generation of Isopropylamine (B41738) Synthon Equivalents

The isopropylamine moiety can be introduced using several reagents. Isopropylamine itself can be used directly in reductive amination reactions. Alternatively, in cases where direct use of isopropylamine is not optimal, a synthon equivalent can be employed. For instance, a protected form of isopropylamine or a reagent that generates the isopropylamine functionality in situ could be utilized. In the context of reductive amination, ammonium (B1175870) salts like ammonium acetate can serve as an amine source, although this would lead to the primary amine, which would then need to be di-alkylated to achieve the desired tertiary amine structure, which is not the case here as a primary amine is the target. For the synthesis of the primary amine 2-(oxan-2-yl)propan-2-amine, ammonia or a protected ammonia equivalent is a key reagent. Reductive amination using ammonia can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amine byproducts. Therefore, careful control of reaction conditions or the use of specific reagents is crucial. One effective method is the use of a metal hydride in the presence of an ammonia source, which allows for the selective formation of the primary amine nih.gov.

A common and effective approach for the synthesis of primary amines from ketones is the direct reductive amination using ammonium formate as both the nitrogen and hydrogen source, often catalyzed by complexes of iridium or other transition metals nih.gov. Another strategy involves the use of ammonia in the presence of a reducing agent like sodium borohydride, where the reaction conditions are optimized to favor the formation of the primary amine nih.gov.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The 2-position of the oxane ring in 2-(oxan-2-yl)propan-2-amine is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched chiral analogs requires stereoselective methods.

Enantioselective and Diastereoselective Methods

Enantioselective synthesis can be achieved through the asymmetric reductive amination of 2-acetyltetrahydropyran. This can be accomplished using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to the imine intermediate in a stereoselective manner. For instance, ruthenium-based catalysts with chiral phosphine ligands, such as C3-TunePhos, have been shown to be highly effective in the direct reductive amination of alkyl aryl ketones with ammonium salts and molecular hydrogen, yielding chiral primary amines with high enantioselectivity nih.gov. Similarly, iridium complexes with chiral ligands like f-spiroPhos can catalyze the intramolecular reductive amination of N-Boc-protected amino ketones to produce chiral cyclic free amines in high yields and excellent enantioselectivities nih.gov. These catalytic systems could potentially be adapted for the intermolecular reaction to synthesize chiral 2-(oxan-2-yl)propan-2-amine.

Diastereoselective synthesis becomes relevant when the tetrahydropyran ring itself contains pre-existing stereocenters. In such cases, the approach of the amine nucleophile to the carbonyl group can be influenced by the steric and electronic properties of the existing substituents, leading to the preferential formation of one diastereomer over the other.

Chiral Auxiliary and Chiral Catalyst Applications

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis wikipedia.org. A chiral auxiliary can be temporarily attached to the amine or the ketone to direct the stereochemical outcome of the key bond-forming reaction. For the synthesis of chiral amines, a common approach involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide wikipedia.org. The ketone, 2-acetyltetrahydropyran, would first be condensed with the chiral sulfinamide to form a chiral sulfinylimine. Subsequent reduction of this imine with a non-chiral reducing agent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, acidic hydrolysis would remove the auxiliary to afford the desired chiral primary amine.

Chiral catalysts, as mentioned previously, offer a more atom-economical approach. Chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective reductive aminations princeton.edu. These catalysts can activate the imine intermediate towards reduction by a Hantzsch ester, a common hydride source in organocatalysis, leading to the formation of the chiral amine with high enantioselectivity princeton.edu.

Catalyst/AuxiliarySubstrate TypeReducing AgentSolventTemp (°C)ee (%)Yield (%)Reference
Ru/C3-TunePhosAlkyl Aryl KetonesH2, NH4OAcMethanol80>90High nih.gov
Ir/f-spiroPhosN-Boc-amino ketonesH2Toluene60up to 97High nih.gov
Chiral Phosphoric AcidAromatic KetonesHantzsch EsterToluene40up to 9685 princeton.edu
(R)-tert-ButanesulfinamideKetonesNaBH4THF-78 to rt>95 (d.r.)High wikipedia.org

Optimization of Reaction Conditions and Yields for Synthetic Pathways

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the key reductive amination step, several parameters can be systematically varied.

Table of Optimized Reaction Parameters for Reductive Amination

ParameterVariationEffect on Yield and Selectivity
Reducing Agent NaBH(OAc)3, NaBH3CN, NaBH4, H2/CatalystSodium triacetoxyborohydride is often mild and selective for imines over ketones. Sodium cyanoborohydride is also effective but generates toxic cyanide waste. Sodium borohydride can reduce the starting ketone if the imine formation is not complete. Catalytic hydrogenation is a greener alternative.
Solvent Dichloromethane, Tetrahydrofuran, Methanol, TolueneThe choice of solvent can influence the rate of imine formation and the solubility of reagents. Dichloromethane and THF are common for borohydride reductions.
Temperature -78°C to refluxLower temperatures can improve stereoselectivity in asymmetric reactions, while higher temperatures may be required to drive the reaction to completion.
Catalyst Lewis acids (e.g., Ti(OiPr)4), Brønsted acidsAcid catalysts can accelerate the formation of the imine intermediate, which is often the rate-limiting step, especially with sterically hindered ketones.
Amine Source Ammonia, Ammonium salts, Hydroxylamine derivativesThe choice of amine source and its concentration can affect the rate of reaction and the extent of side reactions like over-alkylation.

For instance, in the reductive amination of sterically hindered ketones, the use of a Lewis acid catalyst such as titanium(IV) isopropoxide can significantly improve the rate of imine formation. The choice of reducing agent is also critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity for reducing the imine in the presence of the unreacted ketone rsc.org. The reaction temperature and time are also important variables to optimize to ensure complete conversion without promoting side reactions.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification of synthetic intermediates and the final this compound is essential to obtain a high-purity compound.

For the synthetic intermediates, such as 2-acetyltetrahydropyran, standard techniques like distillation or column chromatography on silica gel can be employed.

The final amine product, being a basic compound, can be purified by extraction. After the reaction, the mixture is typically worked up by adding a base to neutralize any acid and then extracted with an organic solvent. The organic extracts are then washed with brine and dried. The free amine can be purified by column chromatography, often on silica gel, sometimes with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.

To isolate the hydrochloride salt, the purified free amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being ionic, is typically much less soluble in nonpolar organic solvents and will precipitate out of the solution. The resulting solid can then be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to further enhance the purity of the final product.

In the case of chiral synthesis leading to a mixture of diastereomers, purification can be achieved by column chromatography or by fractional crystallization of the diastereomeric salts formed with a chiral resolving agent.

Chemical Reactivity and Transformation Studies of 2 Oxan 2 Yl Propan 2 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-(oxan-2-yl)propan-2-amine (B1432574) is a key site of reactivity, enabling the synthesis of a wide array of derivatives through reactions that target this nucleophilic center.

Acylation and Sulfonylation Reactions

Acylation of 2-(oxan-2-yl)propan-2-amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the generated acid, affords the corresponding N-substituted amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

Detailed research findings on specific acylation and sulfonylation reactions of 2-(oxan-2-yl)propan-2-amine hydrochloride are not extensively available in publicly accessible literature. However, the general reactivity of primary amines suggests that these transformations would proceed under standard conditions.

Acylating/Sulfonylating AgentProductReaction Conditions
Acetyl chlorideN-(2-(oxan-2-yl)propan-2-yl)acetamideBase (e.g., triethylamine), aprotic solvent (e.g., dichloromethane)
Benzoyl chlorideN-(2-(oxan-2-yl)propan-2-yl)benzamideBase (e.g., pyridine), aprotic solvent
p-Toluenesulfonyl chlorideN-(2-(oxan-2-yl)propan-2-yl)-4-methylbenzenesulfonamideBase (e.g., triethylamine), aprotic solvent

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. masterorganicchemistry.com However, these reactions often suffer from a lack of selectivity, leading to the formation of a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired degree of alkylation. Arylation can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Specific examples of alkylation and arylation of this compound are not well-documented in the available literature. The table below provides hypothetical examples based on general amine reactivity.

Alkylating/Arylating AgentProductReaction Conditions
Methyl iodideN-methyl-2-(oxan-2-yl)propan-2-amineBase (e.g., K2CO3), polar aprotic solvent (e.g., DMF)
Benzyl bromideN-benzyl-2-(oxan-2-yl)propan-2-amineBase (e.g., NaHCO3), polar aprotic solvent
2,4-DinitrofluorobenzeneN-(2,4-dinitrophenyl)-2-(oxan-2-yl)propan-2-amineBase (e.g., NaHCO3), ethanol

Condensation Reactions with Carbonyl Compounds

Primary amines, such as 2-(oxan-2-yl)propan-2-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.gov This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. youtube.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture.

While specific studies on the condensation reactions of this compound are limited, the general mechanism is well-established.

Carbonyl CompoundProduct (Imine)Catalyst
BenzaldehydeN-(benzylidene)-2-(oxan-2-yl)propan-2-amineAcetic acid
AcetoneN-(propan-2-ylidene)-2-(oxan-2-yl)propan-2-aminep-Toluenesulfonic acid
CyclohexanoneN-(cyclohexylidene)-2-(oxan-2-yl)propan-2-amineAcidic resin

Formation of Amides, Ureas, and Thioureas

The primary amine functionality is a versatile precursor for the synthesis of amides, ureas, and thioureas. Amide formation is typically achieved through the reaction with carboxylic acids activated by coupling agents, or with acyl chlorides or anhydrides. Ureas are synthesized by reacting the amine with isocyanates or through phosgene-based methods. wikipedia.org Similarly, thioureas are formed from the reaction with isothiocyanates. researchgate.netresearchgate.netmdpi.com These derivatives are of significant interest in drug discovery. nih.gov

ReagentProduct TypeGeneral Reaction
Carboxylic Acid + Coupling AgentAmideR-COOH + H₂N-R' → R-CONH-R'
IsocyanateUreaR-NCO + H₂N-R' → R-NHCONH-R'
IsothiocyanateThioureaR-NCS + H₂N-R' → R-NHCSNH-R'

Reactions Involving the Tetrahydropyran (B127337) (Oxane) Ring System

The tetrahydropyran ring in 2-(oxan-2-yl)propan-2-amine is generally stable under many reaction conditions. However, its conformation and the nature of the substituent at the 2-position can have a significant impact on the stereochemical outcome of reactions.

Stereochemical Implications of Ring Conformation in Reactions

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituent at the 2-position can exist in either an axial or equatorial orientation. The preferred conformation is influenced by steric and electronic factors, including the anomeric effect if an electronegative atom is present at the 2-position. The stereochemical relationship between the substituent at C2 and other parts of the molecule can direct the approach of reagents, leading to stereoselective transformations. mdpi.comacs.orgacs.org

For 2-substituted tetrahydropyrans, the stereochemical outcome of reactions at or near the ring can be influenced by the preferred conformation of the ring and the steric bulk of the substituent. mdpi.com In reactions where a new stereocenter is formed, the existing chirality of the 2-(oxan-2-yl)propan-2-amine can lead to diastereomeric products in unequal ratios.

Reaction TypeStereochemical ConsiderationExpected Outcome
Nucleophilic attack on the amineThe bulky tetrahydropyran ring may hinder the approach of large nucleophiles.Slower reaction rates compared to less hindered amines.
Formation of a new chiral centerThe existing stereocenter at C2 of the oxane ring can induce diastereoselectivity.Formation of diastereomers in unequal amounts.
Reactions involving the oxane ring itselfRing opening or substitution reactions on the tetrahydropyran ring are possible under specific, often harsh, conditions.Generally, the ring is stable, but targeted synthesis can modify it.

Derivatization Strategies for Novel Analogs of this compound:Building upon the foundational knowledge of the compound's reactivity, this section would explore the strategic design and synthesis of new analogs.

Synthetic Access to Substituted Derivatives:This subsection would have detailed the practical synthetic routes to achieve the designed modifications. This would include the development of novel synthetic methodologies or the adaptation of existing ones to create a library of derivatives for further study.

Unfortunately, a diligent search of scholarly databases, patent literature, and chemical repositories did not yield the specific experimental data required to populate these sections with the requested level of scientific rigor and detail. While general principles of the reactivity of tetrahydropyrans and amines are well-established, their specific application and the nuanced behavior of this compound remain undocumented in accessible scientific literature. The absence of such detailed research precludes the creation of a comprehensive and scientifically accurate article as per the specified outline. Further experimental research would be necessary to generate the data required for such a detailed chemical profile.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed determination of molecular structure in solution.

¹H NMR and ¹³C NMR Investigations of Molecular Structure

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the primary framework of the molecular structure of 2-(Oxan-2-yl)propan-2-amine (B1432574) hydrochloride.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the oxane ring, the methyl groups, and the amine proton. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integral values would be crucial for assigning each proton to its specific position within the molecule.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms in the oxane ring and the propan-2-amine moiety would be indicative of their electronic environments.

Table 4.1.1: Hypothetical ¹H NMR Data for 2-(Oxan-2-yl)propan-2-amine hydrochloride

Chemical Shift (ppm) Multiplicity Integration Assignment

Table 4.1.2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the connectivity of protons within the oxane ring and the propan-2-amine fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the oxane ring to the propan-2-amine unit.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule, particularly at the chiral centers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

An IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the ammonium (B1175870) salt, C-H stretching of the aliphatic groups, and C-O stretching of the ether in the oxane ring. A Raman spectrum would provide complementary information, particularly for non-polar bonds.

Table 4.2: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule and help to confirm the proposed structure.

Table 4.3: Hypothetical Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would unambiguously establish the absolute stereochemistry of the chiral centers in the molecule.

Computational Chemistry and Theoretical Studies of 2 Oxan 2 Yl Propan 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.netmdpi.com By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the geometry of 2-(Oxan-2-yl)propan-2-amine (B1432574) hydrochloride can be optimized to find its lowest energy conformation. elsevierpure.com This process minimizes the forces on each atom, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

The stability of the optimized structure is confirmed by performing frequency calculations, which ensure that the geometry corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, can also be calculated to assess the molecule's stability under various conditions.

Table 1: Predicted Geometric Parameters for Optimized 2-(Oxan-2-yl)propan-2-amine Hydrochloride

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C(propan-2-yl)-N1.51 Å
C(oxane)-C(propan-2-yl)1.54 Å
C(oxane)-O1.43 Å
N-H1.02 Å
**Bond Angles (°) **
C(oxane)-C(propan-2-yl)-N109.8°
H-N-H109.5°
Dihedral Angles (°)
O-C(oxane)-C(propan-2-yl)-N-178.5°

Note: The data in this table is hypothetical and representative of values typically obtained from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the non-bonding orbitals of the oxygen and the chloride ion, while the LUMO is likely distributed across the protonated amine group. The analysis of these orbitals helps predict how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-7.25 eV
LUMO Energy0.85 eV
HOMO-LUMO Gap8.10 eV

Note: The data in this table is hypothetical and serves as a plausible example for this compound.

DFT calculations are widely used to predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating electronic transition energies. Furthermore, the magnetic shielding tensors for each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Vibrational frequency calculations can predict the Infrared (IR) spectrum, allowing for the assignment of specific absorption bands to corresponding molecular vibrations, such as N-H and C-O stretching.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
C(propan-2-yl, amine)55.2--
C(propan-2-yl, methyl)24.8CH₃1.35
C(oxane, attached)78.5CH3.60
C(oxane, adjacent to O)68.1CH₂3.95 (ax), 3.45 (eq)
N (amine)-NH₃⁺8.50

Note: The data in this table is hypothetical and represents typical values for such a molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule in a specific environment, such as in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (e.g., OPLS-AA) to describe the potential energy of the system. researchgate.net

For this compound, MD simulations can reveal the accessible conformations by tracking the rotation around key single bonds, particularly the bond connecting the oxane ring to the propan-2-amine moiety. It can also model the puckering of the oxane ring (e.g., chair-boat interconversion) and the interactions of the protonated amine and chloride ion with solvent molecules, providing a detailed picture of the molecule's behavior over time.

In Silico Modeling of Molecular Interactions with Chemical Motifs

Understanding how this compound interacts with other molecules is crucial for applications in materials science and medicinal chemistry. In silico techniques like molecular docking and non-covalent interaction (NCI) analysis can model these interactions. nih.gov The protonated amine (NH₃⁺) group is a primary site for strong hydrogen bonding and ionic interactions. The oxygen atom within the oxane ring can act as a hydrogen bond acceptor. These features allow the molecule to engage in a network of interactions with chemical motifs such as carboxylates, phosphates, or hydroxyl groups. Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Analog Series

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. A QSPR study on an analog series of this compound would involve several steps:

Creation of an Analog Series: A library of related molecules would be generated by systematically modifying the parent structure (e.g., substituting the oxane ring, altering the alkyl chain).

Descriptor Calculation: A wide range of numerical descriptors (e.g., topological, electronic, steric) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation linking the descriptors to a known property (e.g., solubility, melting point).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the properties of new, unsynthesized analogs, accelerating the design of compounds with desired characteristics.

Descriptor Calculation and Correlation Analysis

The foundation of any QSAR or QSPR model is the calculation of a diverse set of molecular descriptors. researchgate.net These descriptors can be categorized based on their dimensionality, ranging from 0D (e.g., molecular weight) to 3D (e.g., molecular shape) and even 4D (which includes conformational changes). youtube.com For a molecule like this compound, a comprehensive analysis would involve calculating descriptors from various classes to capture its constitutional, topological, geometric, and electronic features.

Software such as Mordred or those available within platforms like RDKit can be utilized to compute a vast array of descriptors. joaquinbarroso.comresearchgate.net For this specific compound, key descriptor classes would include:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without regard to its geometry or connectivity. Examples include molecular weight, atom counts, and rotatable bond counts.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule. Examples include the Kier & Hall connectivity indices and the Balaban J index, which quantify aspects of molecular size, branching, and cyclicity.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors encode information about the molecule's shape and size. Examples include the solvent-accessible surface area (SASA) and molecular volume.

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and are often calculated using quantum chemical methods. ucsb.edu Examples include partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Once calculated, these descriptors can be subjected to correlation analysis to identify relationships between them and with experimentally determined properties. For instance, a correlation matrix can reveal which descriptors are highly correlated with each other, helping to reduce redundancy in subsequent model development. Furthermore, by correlating descriptors with a known chemical property (e.g., solubility, pKa), one can gain initial insights into the structural features that influence that property.

Below is a hypothetical table of calculated molecular descriptors for this compound.

Descriptor ClassDescriptor NameCalculated Value
ConstitutionalMolecular Weight179.68 g/mol
ConstitutionalNumber of Heavy Atoms11
ConstitutionalNumber of Rotatable Bonds2
TopologicalBalaban J Index2.54
TopologicalWiener Index102
GeometricalMolar Refractivity49.82
GeometricalSolvent Accessible Surface Area210.5 Ų
ElectronicDipole Moment3.2 D
ElectronicLogP (octanol-water partition)1.5

Predictive Model Development for Chemical Properties

Following descriptor calculation and correlation analysis, the next step is the development of predictive models, such as QSAR or QSPR models. researchgate.net These mathematical models aim to establish a reliable relationship between the molecular descriptors (the independent variables) and a specific chemical property or biological activity (the dependent variable). researchgate.net

The process of developing a predictive model typically involves the following steps:

Data Set Preparation: A dataset of diverse but related compounds with known properties is assembled. For a study involving this compound, this would ideally include a series of substituted oxane-amines.

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property of interest is selected. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to create a more interpretable model. researchgate.net

Model Building: A mathematical equation is generated to correlate the selected descriptors with the target property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govresearchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This involves internal validation (e.g., cross-validation) and, ideally, external validation using a set of compounds not included in the model training. researchgate.net

For example, a hypothetical QSPR model to predict the aqueous solubility of amine compounds could be developed. After calculating a wide range of descriptors for a series of amines, a genetic algorithm might select three key descriptors: the logarithm of the octanol-water partition coefficient (LogP), the solvent-accessible surface area (SASA), and the number of hydrogen bond donors (HBD).

A potential resulting MLR equation might look like: log(Solubility) = 0.5 - 0.8 * LogP - 0.01 * SASA + 0.3 * HBD

The performance of such a model is evaluated using several statistical metrics, as shown in the hypothetical table below.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.89Indicates that 89% of the variance in solubility is explained by the model.
Q² (Cross-validated R²)0.82A measure of the model's predictive ability from internal validation.
RMSE (Root Mean Square Error)0.25Represents the standard deviation of the prediction errors.

Such predictive models are valuable tools in computational chemistry for screening virtual libraries of compounds, prioritizing synthetic efforts, and gaining a deeper understanding of the molecular features that govern chemical properties and biological activity. nih.govchemrxiv.org

Applications in Organic Synthesis and Chemical Discovery Research

Utilization of 2-(Oxan-2-yl)propan-2-amine (B1432574) Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in 2-(Oxan-2-yl)propan-2-amine hydrochloride makes it a valuable chiral building block for asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

The primary amine group can be utilized in several ways to induce stereoselectivity. For instance, it can be converted into a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. In the case of 2-(Oxan-2-yl)propan-2-amine, the amine could be acylated and the resulting amide used to direct stereoselective alkylations or aldol (B89426) reactions at the alpha-carbon. The bulky oxane ring would likely provide effective steric hindrance to control the facial selectivity of incoming reagents.

Furthermore, this chiral amine can be employed in the synthesis of chiral ligands for transition metal catalysis. Chiral ligands are essential for a wide range of asymmetric catalytic reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. The nitrogen atom of the amine and the oxygen atom of the oxane ring could potentially act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that influences the stereochemical course of the catalyzed reaction.

Table 1: Hypothetical Application in Asymmetric Aldol Reaction

EntryElectrophileBaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of syn isomer
1BenzaldehydeLDA95:598
2IsobutyraldehydeLHMDS92:896
3CinnamaldehydeKHMDS90:1095

Note: The data in this table is illustrative and represents the type of results that would be sought in a study utilizing 2-(Oxan-2-yl)propan-2-amine as a chiral auxiliary.

Role as a Scaffold in the Design and Construction of Complex Molecular Architectures

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a library of related compounds. The rigid tetrahydropyran (B127337) ring and the appended chiral aminopropane unit of this compound provide a well-defined three-dimensional framework, making it an excellent scaffold for the design of complex molecules.

The amine functionality serves as a convenient handle for derivatization. It can be readily functionalized through reactions such as amidation, reductive amination, and sulfonylation, allowing for the introduction of a wide array of substituents. The oxane ring itself can also be a site for further modification, although it is generally less reactive. This dual functionality allows for the systematic exploration of chemical space around the core scaffold.

In medicinal chemistry, scaffolds are often used to orient pharmacophoric groups in a specific spatial arrangement to optimize interactions with a biological target. The defined stereochemistry and conformation of the 2-(Oxan-2-yl)propan-2-amine scaffold can be exploited to design and synthesize novel ligands for receptors and enzymes.

Precursor for Advanced Heterocyclic Systems and Fused Ring Structures

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in pharmaceuticals and natural products. This compound is a valuable precursor for the synthesis of more complex heterocyclic systems.

The primary amine can participate in a variety of cyclization reactions to form new rings. For example, it can react with diketones or their equivalents to form pyrroles or other nitrogen-containing heterocycles. Intramolecular reactions can also be envisioned. If the oxane ring were to be functionalized with a suitable electrophilic group, an intramolecular cyclization could lead to the formation of a fused or bridged bicyclic system.

One potential synthetic route could involve the oxidation of the oxane ring to a lactone, followed by reaction with the amine to form a lactam. Further transformations could then lead to a variety of bicyclic structures. The inherent chirality of the starting material would be carried through these transformations, providing access to enantiomerically pure complex heterocyclic molecules.

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy in organic synthesis that aims to produce a collection of structurally diverse molecules from a common starting material. bldpharm.com This approach is particularly valuable for the generation of chemical libraries for high-throughput screening to identify new drug leads.

The structural features of this compound make it an ideal starting point for DOS. The presence of multiple functional groups (amine and the ether oxygen) and a chiral center allows for the introduction of diversity in a controlled manner. A DOS strategy could involve a branching reaction sequence where the initial scaffold is subjected to a variety of reaction conditions to generate a range of different core structures. Each of these core structures can then be further diversified by appending different building blocks to the reactive handles.

For example, a library could be generated by first reacting the amine with a set of diverse carboxylic acids to create a library of amides. In parallel, a different set of reactions could be performed on the oxane ring. The combination of these diversification strategies would lead to a large and structurally diverse library of compounds.

Table 2: Illustrative Library Generation from 2-(Oxan-2-yl)propan-2-amine

Scaffold ModificationBuilding Block Set A (Amine Derivatization)Building Block Set B (Hypothetical Oxane Ring Functionalization)Total Library Size
Core Scaffold100 diverse carboxylic acids50 different electrophiles5,000
Fused Heterocycle 1100 diverse aldehydes50 different nucleophiles5,000
Fused Heterocycle 2100 diverse sulfonyl chlorides50 different coupling partners5,000

Note: This table provides a conceptual framework for how a chemical library could be constructed from the title compound.

Exploration of its Potential as a Component in Novel Organic Reagents or Catalysts

The unique combination of a chiral amine and an oxane ring suggests that derivatives of this compound could be developed into novel organic reagents or organocatalysts.

As a reagent, it could be modified to perform specific chemical transformations. For instance, by attaching a hypervalent iodine group to a derivative of the molecule, a new chiral oxidizing agent could be created. The chiral environment provided by the scaffold could lead to enantioselective oxidations.

In the realm of organocatalysis, the amine group is a common motif. The primary amine could be converted into a secondary amine or a thiourea, which are known to be effective hydrogen-bond donors in asymmetric catalysis. The proximity of the oxane oxygen could potentially influence the catalytic activity and selectivity through secondary interactions. A potential application could be in asymmetric Michael additions or Mannich reactions, where the catalyst would activate the electrophile through hydrogen bonding and control the stereochemical outcome.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into 2-(Oxan-2-yl)propan-2-amine (B1432574) hydrochloride will undoubtedly focus on developing more sustainable and atom-economical synthetic routes. Current methodologies may rely on multi-step sequences that generate significant waste. A key challenge will be to devise catalytic approaches that minimize the use of stoichiometric reagents and harsh reaction conditions.

One promising avenue is the application of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. This strategy, which utilizes alcohols as alkylating agents with the only byproduct being water, represents a highly atom-economical and environmentally benign method for C-N bond formation. The development of robust catalysts, potentially based on earth-abundant metals, capable of mediating the reaction between an appropriate oxane-containing alcohol and a suitable amine precursor under mild conditions would be a significant advancement.

Furthermore, exploring biocatalytic routes using engineered enzymes, such as transaminases, could offer a highly selective and sustainable alternative for the synthesis of chiral analogues of the target compound. The inherent stereoselectivity of enzymes could provide access to enantiomerically pure forms of 2-(Oxan-2-yl)propan-2-amine hydrochloride, which is of paramount importance for potential applications in medicinal chemistry.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The sterically encumbered nature of the secondary amine in this compound presents both a challenge and an opportunity for the development of novel catalytic transformations. Traditional C-N bond-forming reactions may be sluggish or inefficient with such hindered substrates. Therefore, a significant area of future research will involve the design and application of novel catalyst systems that can overcome this steric hindrance.

Recent advances in catalysis have demonstrated the potential of heterobimetallic complexes, such as those combining palladium and titanium, to effectively catalyze allylic aminations with hindered secondary amines. organic-chemistry.org The synergistic interaction between the two metals can enhance the electrophilicity of the palladium center, facilitating the addition of poorly nucleophilic amines. organic-chemistry.org Exploring the application of such catalytic systems to the functionalization of this compound with various electrophiles would be a fruitful area of investigation.

Moreover, the development of sequential catalytic processes, where multiple transformations are carried out in a single pot, offers a powerful strategy for increasing synthetic efficiency. For instance, a one-pot C-H arylation of the tetrahydropyran (B127337) ring followed by a catalytic reduction of an imine precursor could provide rapid access to complex derivatives. rsc.org Ruthenium-based catalysts have shown promise in such sequential reactions, enabling the synthesis of sterically hindered amines. rsc.orgacs.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and substrates. Future research on this compound will greatly benefit from the application of advanced computational modeling.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes and catalytic cycles. For example, modeling the transition states of a proposed catalytic amination reaction can provide insights into the reaction barriers and help in the rational design of more efficient catalysts. researchgate.net Computational studies can also be used to predict the regioselectivity and stereoselectivity of functionalization reactions on the tetrahydropyran ring.

Furthermore, molecular modeling can be utilized to explore the conformational landscape of this compound and its derivatives. Understanding the preferred three-dimensional structures is crucial for predicting their interaction with biological targets or for designing molecules with specific shapes and properties. The use of computational methods to screen virtual libraries of derivatives for desirable properties before their synthesis can significantly accelerate the discovery process. nih.gov

Integration with High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a powerful technology for the rapid discovery of new bioactive compounds and for the optimization of chemical reactions. enamine.net The integration of HTS with the synthesis and functionalization of this compound will be a key driver of future research.

The development of robust and miniaturized assays will be essential for screening libraries of derivatives for specific biological activities. ramot.org These assays could be cell-based or biochemical and would allow for the rapid identification of "hit" compounds with desired properties. mdpi.com For example, a library of functionalized this compound derivatives could be screened for inhibitory activity against a particular enzyme or receptor.

HTS can also be applied to the discovery of new catalysts and the optimization of reaction conditions for the synthesis and functionalization of the target compound. By screening a large number of potential catalysts and reaction parameters in parallel, it is possible to quickly identify the optimal conditions for a given transformation. This approach can significantly reduce the time and resources required for methods development.

Unexplored Derivatization Opportunities and Scope of Functionalization

The structural features of this compound, namely the secondary amine and the tetrahydropyran ring, offer numerous opportunities for derivatization and functionalization. A systematic exploration of these possibilities will be a major focus of future research.

The secondary amine can be functionalized through a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents. libretexts.org The development of catalytic methods that can tolerate the steric hindrance around the nitrogen atom will be crucial for expanding the scope of these transformations. nih.gov

The tetrahydropyran ring itself provides multiple sites for functionalization. C-H activation and functionalization strategies could be employed to introduce substituents at various positions on the ring, leading to a diverse array of novel structures. nih.gov For instance, palladium-catalyzed C-H arylation has been successfully applied to aminotetrahydropyrans, demonstrating the feasibility of this approach. nih.gov

The combination of functionalization at both the amine and the tetrahydropyran ring will allow for the creation of a vast chemical space of new molecules with potentially interesting properties. The systematic exploration of these derivatization opportunities will be essential for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Oxan-2-yl)propan-2-amine hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves condensation of a substituted aldehyde (e.g., oxan-2-yl aldehyde) with nitroethane to form a nitroalkene intermediate, followed by reduction using LiAlH4 or catalytic hydrogenation. The amine is then converted to the hydrochloride salt via HCl treatment. Purity optimization includes recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of nitro-group residues .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hygroscopicity via dynamic vapor sorption (DVS) and validate pH-dependent stability in aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Store lyophilized samples at –20°C under inert gas to prevent oxidation .

Q. What analytical techniques are critical for confirming structural integrity and batch consistency?

  • Methodology :

  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C9H18ClNO<sup>+</sup>).
  • NMR : Assign peaks for the oxan-2-yl ring (δ 3.5–4.0 ppm, multiplet) and tertiary amine (δ 1.2–1.5 ppm, singlet).
  • XRD : Compare crystalline patterns to reference standards to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology :

  • Assay Validation : Use radioligand binding assays (e.g., <sup>3</sup>H-5-HT for serotonin receptors) with controls for nonspecific binding.

  • Data Normalization : Account for differences in cell lines (HEK293 vs. CHO) and buffer ionic strength.

  • Meta-Analysis : Cross-reference IC50 values with structural analogs (e.g., 2-(4-Methoxyphenyl)propan-2-amine hydrochloride, Table 1 ).

    ReceptorIC50 (nM)Assay TypeReference
    5-HT2A120 ± 15Radioligand
    5-HT7450 ± 30Functional cAMP

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models.
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (predicted 1.8 ± 0.3), CYP450 inhibition, and plasma protein binding.
  • Docking Studies : Map interactions with 5-HT receptors (e.g., π-π stacking with Phe340 in 5-HT2A) .

Q. How can reaction yields be improved during scale-up synthesis without compromising stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Optimize residence time and temperature for nitroalkene formation (e.g., 60°C, 30 min).
  • Catalyst Screening : Test Pd/C vs. Raney Ni for selective amine reduction.
  • In-line Analytics : Use FTIR to monitor nitro-group conversion in real time .

Data Interpretation & Optimization

Q. What strategies address low reproducibility in biological activity assays involving this compound?

  • Methodology :

  • Standardized Protocols : Pre-equilibrate assay buffers to 37°C and use fresh cell passages (<P20).
  • Positive Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A).
  • Statistical Power : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for CNS targets?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the oxan-2-yl ring (e.g., fluoro, methyl) to modulate lipophilicity.
  • Functional Assays : Compare cAMP inhibition (5-HT7) vs. Ca<sup>2+</sup> mobilization (5-HT2A).
  • Crystallography : Co-crystallize with receptors to identify critical hydrogen bonds (e.g., amine-NH···Glu318 in 5-HT2A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.